molecular formula C22H25NO4 B3262723 2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid CAS No. 360781-30-2

2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid

Cat. No. B3262723
CAS RN: 360781-30-2
M. Wt: 367.4 g/mol
InChI Key: UJOQOPBFLFQOJJ-UHFFFAOYSA-N
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Description

The compound “2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid” is a type of unnatural amino acid . It is used for preparing stapled peptides by ring closing metathesis . It can also be used to create peptide libraries .


Synthesis Analysis

The synthesis of this compound involves a C-H Activation methodology developed by Jin-Quan Yu and coworkers . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string O=C(NC(CC)(CC)C(O)=O)OCC(C1=C2C=CC=C1)C3=C2C=CC=C3 . Its InChI is 1S/C21H23NO4/c1-3-21(4-2,19(23)24)22-20(25)26-13-18-16-11-7-5-9-14(16)15-10-6-8-12-17(15)18/h5-12,18H,3-4,13H2,1-2H3,(H,22,25)(H,23,24) . The molecular weight is 353.41 .


Chemical Reactions Analysis

The compound is used in the preparation of stapled peptides by ring closing metathesis . This suggests that it can participate in metathesis reactions.


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C21H23NO4 . The molecular weight is 353.41 .

Scientific Research Applications

Peptide Synthesis

The Fmoc (Fluoren-9-ylmethoxy)carbonyl group is commonly used as a protecting group in peptide synthesis. Isolated as crystalline solids, Fmoc amino acid azides are stable at room temperature and have a long shelf-life. They serve as coupling agents during peptide assembly, facilitating the creation of complex peptide sequences .

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has potential for acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It may cause skin corrosion/irritation and serious eye damage/eye irritation . It may also cause specific target organ toxicity (single exposure), with the respiratory system being a potential target .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJOQOPBFLFQOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid

CAS RN

360781-30-2
Record name 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-methylhexanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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